molecular formula C15H14O3 B594300 5-Methoxy-3-(2-methylphenyl)benzoic acid CAS No. 1262004-87-4

5-Methoxy-3-(2-methylphenyl)benzoic acid

Cat. No.: B594300
CAS No.: 1262004-87-4
M. Wt: 242.274
InChI Key: GHZOBRISDGBAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 2-methylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 5-methoxy-3-(2-methylphenyl)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-3-(2-methylphenyl)benzyl alcohol or 5-methoxy-3-(2-methylphenyl)benzaldehyde.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-Methoxy-3-(2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-(3-methylphenyl)benzoic acid: Similar structure but with the methyl group at the 3-position of the phenyl ring.

    5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylic acid: Another derivative with a different substitution pattern on the biphenyl structure.

Uniqueness

5-Methoxy-3-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications where specific interactions or activities are desired.

Properties

IUPAC Name

3-methoxy-5-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(16)17)9-13(8-11)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZOBRISDGBAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688591
Record name 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-87-4
Record name 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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